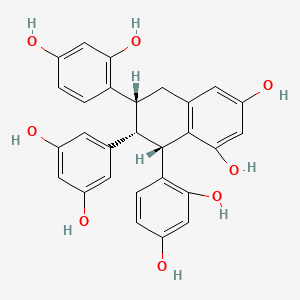![molecular formula C18H21ClN2O5 B12835339 diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Amidation: The chlorinated indole is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives with alcohol or amine functionalities.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[3-(1H-indol-2-yl)propanoylamino]propanedioate: Lacks the chloro group, which may affect its biological activity.
Diethyl 2-[3-(5-bromo-1H-indol-2-yl)propanoylamino]propanedioate: Contains a bromo group instead of a chloro group, which can lead to different reactivity and biological properties.
Uniqueness
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate is unique due to the presence of the chloro group at the 6-position of the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21ClN2O5 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate |
InChI |
InChI=1S/C18H21ClN2O5/c1-3-25-17(23)16(18(24)26-4-2)21-15(22)8-7-13-9-11-5-6-12(19)10-14(11)20-13/h5-6,9-10,16,20H,3-4,7-8H2,1-2H3,(H,21,22) |
InChI Key |
ZFOBQCCKAYMCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCC1=CC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


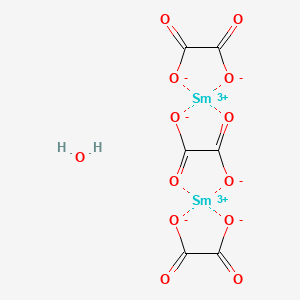

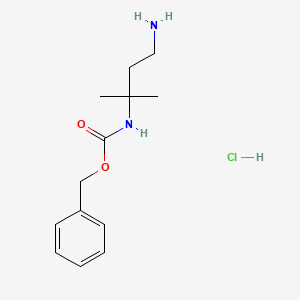
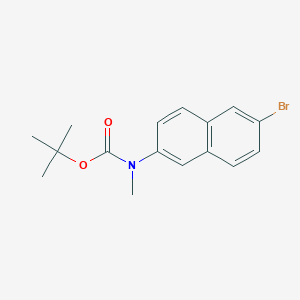
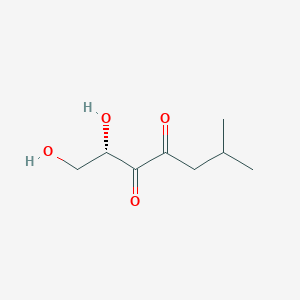
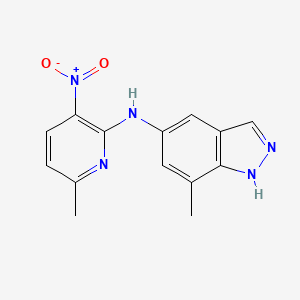
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
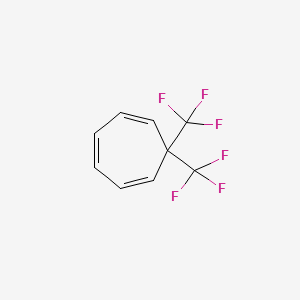
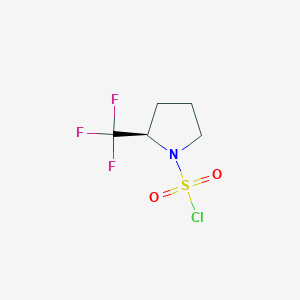

![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
